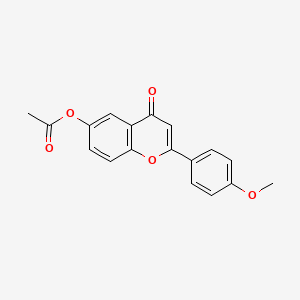

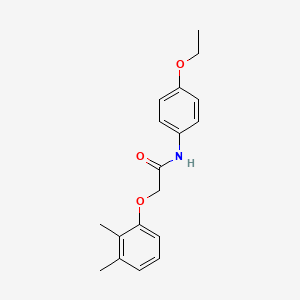

4-(4-chlorobenzyl)-N-(4-isopropylbenzylidene)-1-piperazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-chlorobenzyl)-N-(4-isopropylbenzylidene)-1-piperazinamine is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry. Although the exact compound was not directly found in the search, several related compounds with similar structural features have been synthesized and evaluated for their biological activities, indicating a broad interest in this class of chemicals.

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including nucleophilic substitution, reduction, and sometimes complex formation reactions. For example, the preparation of 1-(4-chlorophenyl)phenyl methyl piperazine, a key intermediate in various syntheses, involves reduction with zinc dust, bromination, and reaction with anhydrous piperazine under optimized conditions to achieve high yields and purity (Dong Chuan-min, 2014).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the molecular structure of piperazine derivatives. These methods provide detailed information on the spatial arrangement of atoms within the molecule and can reveal intricate details such as bond lengths, angles, and conformational preferences. For example, the crystal structure of a Schiff base derived from piperazine showed specific hydrogen bonding patterns and crystal packing, highlighting the importance of structural analysis in understanding the properties of these compounds (R. Xu et al., 2012).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions can include alkylation, acylation, and the formation of Schiff bases, among others. The chemical properties of these compounds are influenced by the nature of substituents on the piperazine ring and the presence of other functional groups in the molecule. For instance, the synthesis and biological evaluation of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor demonstrate the complex interplay between structure and activity in this class of compounds (R. Romagnoli et al., 2008).

科学的研究の応用

Antibacterial Activity

Compounds containing the piperazine ring, similar to 4-(4-chlorobenzyl)-N-(4-isopropylbenzylidene)-1-piperazinamine, have been synthesized and characterized for their antibacterial activities. For instance, the preparation and characterization of bis-Schiff bases containing a piperazine ring demonstrated significant antibacterial activity against various bacterial strains, such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (R. Xu et al., 2018). This highlights the potential of piperazine derivatives in developing new antibacterial agents.

Anticancer Activities

The design and synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cytotoxicity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines (M. Yarim et al., 2012). These findings suggest the potential of piperazine derivatives in cancer therapy, offering a pathway for the development of new chemotherapeutic agents.

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives, incorporating the piperazine moiety, has demonstrated antimicrobial activities against a range of microorganisms. Some of these compounds exhibited good to moderate activities, indicating their utility in combating microbial infections (H. Bektaş et al., 2010).

Antidepressant and Anxiolytic Applications

Piperazine derivatives have central pharmacological activity, mainly through the activation of the monoamine pathway. These compounds have been explored for their therapeutic applications in treating conditions such as depression and anxiety. For example, benzylpiperazine is a prototype that has been studied for its stimulant and euphoric effects, indicative of its central nervous system activity (A. F. Brito et al., 2018).

特性

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-propan-2-ylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3/c1-17(2)20-7-3-18(4-8-20)15-23-25-13-11-24(12-14-25)16-19-5-9-21(22)10-6-19/h3-10,15,17H,11-14,16H2,1-2H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZNSZNNNXAQAG-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorobenzyl)-N-(4-isopropylbenzylidene)-1-piperazinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)

![8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536289.png)

![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)